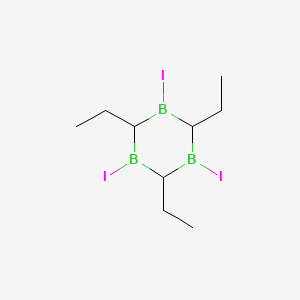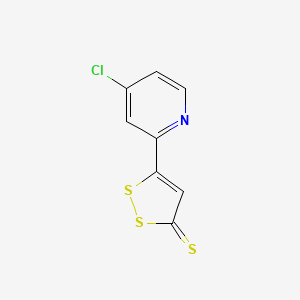
5-(4-Chloropyridin-2-yl)-3H-1,2-dithiole-3-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Chloropyridin-2-yl)-3H-1,2-dithiole-3-thione is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. This compound is of significant interest in medicinal chemistry and chemical biology due to its potential biological activities and unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chloropyridin-2-yl)-3H-1,2-dithiole-3-thione typically involves the reaction of 4-chloropyridine-2-thiol with carbon disulfide in the presence of a base such as potassium hydroxide. The reaction is carried out under reflux conditions, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as column chromatography.
化学反応の分析
Types of Reactions
5-(4-Chloropyridin-2-yl)-3H-1,2-dithiole-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
5-(4-Chloropyridin-2-yl)-3H-1,2-dithiole-3-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential anti-fibrotic and anti-inflammatory activities.
Medicine: Potential therapeutic agent for diseases involving oxidative stress and inflammation.
Industry: Used in the development of new materials with unique electronic properties.
作用機序
The mechanism of action of 5-(4-Chloropyridin-2-yl)-3H-1,2-dithiole-3-thione involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes involved in oxidative stress pathways, such as glutathione peroxidase.
Pathways Involved: It modulates the redox balance within cells, thereby exerting its anti-inflammatory and antioxidant effects.
類似化合物との比較
Similar Compounds
- 5-(4-Bromopyridin-2-yl)-3H-1,2-dithiole-3-thione
- 5-(4-Fluoropyridin-2-yl)-3H-1,2-dithiole-3-thione
- 5-(4-Methylpyridin-2-yl)-3H-1,2-dithiole-3-thione
Uniqueness
5-(4-Chloropyridin-2-yl)-3H-1,2-dithiole-3-thione is unique due to the presence of the chlorine atom, which can be easily substituted, allowing for the synthesis of a wide variety of derivatives with potential biological activities. This makes it a versatile compound in medicinal chemistry and chemical biology .
特性
CAS番号 |
918503-83-0 |
|---|---|
分子式 |
C8H4ClNS3 |
分子量 |
245.8 g/mol |
IUPAC名 |
5-(4-chloropyridin-2-yl)dithiole-3-thione |
InChI |
InChI=1S/C8H4ClNS3/c9-5-1-2-10-6(3-5)7-4-8(11)13-12-7/h1-4H |
InChIキー |
IVNVTCBLTHQCFA-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C=C1Cl)C2=CC(=S)SS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


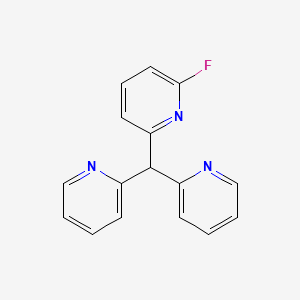
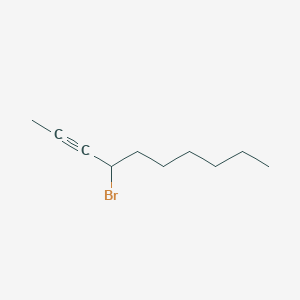
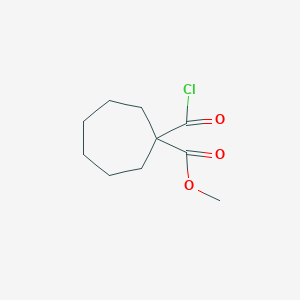
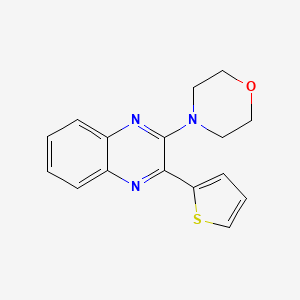
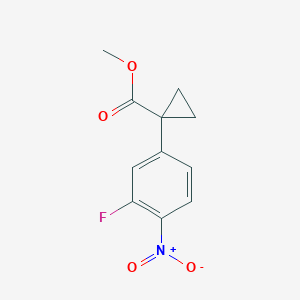
![5-[(3-Hydroxy-4-methoxyphenyl)methyl]oxolan-2-one](/img/structure/B14204058.png)

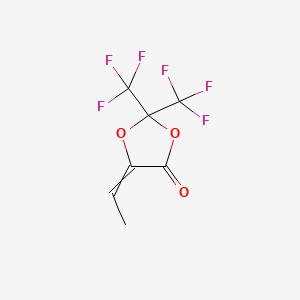
![N-(4-{[2-(4-Nitrobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14204070.png)


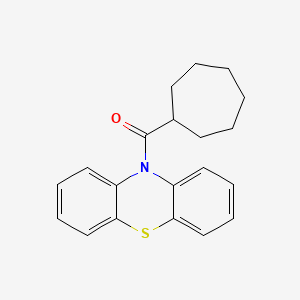
![3-[3-(3-Methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzamide](/img/structure/B14204084.png)
